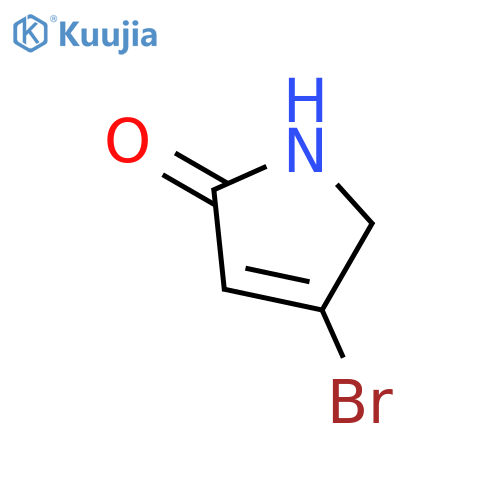Cas no 947407-86-5 (4-bromo-1,5-dihydro-2H-Pyrrol-2-one)

947407-86-5 structure
商品名:4-bromo-1,5-dihydro-2H-Pyrrol-2-one
CAS番号:947407-86-5
MF:C4H4BrNO
メガワット:161.984660148621
MDL:MFCD12924373
CID:1122759
PubChem ID:72233565
4-bromo-1,5-dihydro-2H-Pyrrol-2-one 化学的及び物理的性質
名前と識別子
-
- 4-bromo-1,5-dihydro-2H-Pyrrol-2-one
- 3-bromo-1,2-dihydropyrrol-5-one
- 4-BROMO-1H-PYRROL-2(5H)-ONE
- CS-0335953
- 4-BROMO-2,5-DIHYDRO-1H-PYRROL-2-ONE
- AT38895
- AMY36765
- 4-bromo-3-pyrrolin-2-one
- A917095
- 947407-86-5
- SY043290
- MFCD12924373
- DB-253095
- 4-Bromopyrrol-2(5H)-one
-
- MDL: MFCD12924373
- インチ: InChI=1S/C4H4BrNO/c5-3-1-4(7)6-2-3/h1H,2H2,(H,6,7)
- InChIKey: VEEZQOWDCYDLEF-UHFFFAOYSA-N
- ほほえんだ: O=C1NCC(Br)=C1
計算された属性
- せいみつぶんしりょう: 160.94763g/mol
- どういたいしつりょう: 160.94763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 29.1Ų
4-bromo-1,5-dihydro-2H-Pyrrol-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM530631-1g |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 1g |
$*** | 2023-05-29 | |
| A2B Chem LLC | AX16698-50mg |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 50mg |
$120.00 | 2024-05-20 | |
| 1PlusChem | 1P01DO6Y-100mg |
4-bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 100mg |
$181.00 | 2024-04-19 | |
| 1PlusChem | 1P01DO6Y-250mg |
4-bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 250mg |
$293.00 | 2024-04-19 | |
| A2B Chem LLC | AX16698-250mg |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 250mg |
$364.00 | 2024-04-19 | |
| Cooke Chemical | BD3392348-1g |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95+% | 1g |
RMB 3830.40 | 2025-02-21 | |
| A2B Chem LLC | AX16698-1g |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 1g |
$984.00 | 2024-04-19 | |
| A2B Chem LLC | AX16698-100mg |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 100mg |
$215.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406623-5g |
4-Bromo-1,5-dihydro-2H-pyrrol-2-one |
947407-86-5 | 95+% | 5g |
¥30975.00 | 2024-04-24 | |
| Ambeed | A149496-5g |
4-Bromo-1H-pyrrol-2(5H)-one |
947407-86-5 | 95% | 5g |
$2667.0 | 2025-03-05 |
4-bromo-1,5-dihydro-2H-Pyrrol-2-one 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
947407-86-5 (4-bromo-1,5-dihydro-2H-Pyrrol-2-one) 関連製品
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:947407-86-5)4-bromo-1,5-dihydro-2H-Pyrrol-2-one

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):241.0/410.0/1106.0